[1] Synthesis of deuterium-labeled CCR2 antagonist JNJ-26131300, which contains the 4-(quinolin-3-yl)piperidin-4-ol framework. This synthesis involves a multi-step process starting from indole-D7 and 4-piperidone, followed by coupling with a pre-synthesized bromo-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid.
[2] Synthesis of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues as monoamine transporter inhibitors. This study explores derivatizing the exocyclic N-atom at the 3-position of a lead compound containing the 4-(quinolin-3-yl)piperidin-4-ol framework to generate substituted phenyl and heterocyclic derivatives.
[3] Crystal structure determination of three 1-(phenoxyethyl)piperidin-4-ol derivatives, highlighting the influence of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions.
[4] Molecular structure analysis of ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate using experimental and theoretical techniques. This study utilizes FTIR, UV-Vis, 1H, and 13C NMR spectroscopy, as well as DFT calculations to investigate the structure and properties of the compound.
[1] Development of CCR2 antagonists: Deuterium-labeled CCR2 antagonist JNJ-26131300, which incorporates the 4-(quinolin-3-yl)piperidin-4-ol framework, has been synthesized and studied.
[2] Design of monoamine transporter inhibitors: Studies have focused on modifying cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, incorporating the 4-(quinolin-3-yl)piperidin-4-ol scaffold, to target monoamine transporters for potential therapeutic applications.
[5] Development of antipsychotic agents: Substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives, structurally related to 4-(quinolin-3-yl)piperidin-4-ol, have been investigated as neurokinin antagonists for treating schizophrenia and other CNS disorders.
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2